2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid
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Overview
Description
2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a methoxy group at the second position and a 2-methylthiazol-4-yl group at the fifth position of the benzoic acid core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with 2-methylthiazole under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. For instance, the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) can promote the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The thiazole ring can be reduced under specific conditions to yield different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H₂SO₄) depending on the type of substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, or alkylated products, depending on the specific reaction conditions .
Scientific Research Applications
2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Similar structure but with a methylsulfanyl group instead of the thiazole ring.
4-(2-Methylthiazol-4-yl)methoxybenzoic acid: Similar structure but with a methoxy group at a different position.
2-Methoxy-5-(2-methylthiazol-4-yl)phenol: Similar structure but with a phenol group instead of the carboxylic acid.
Uniqueness
2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid is unique due to the presence of both the methoxy group and the thiazole ring, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)8-3-4-11(16-2)9(5-8)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
CZCOWLDOEAZEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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